
Tert-butyl 3-hydroxycycloheptylcarbamate
Overview
Description
Tert-butyl 3-hydroxycycloheptylcarbamate is an organic compound with the molecular formula C12H23NO3 It is a carbamate derivative, characterized by the presence of a tert-butyl group, a hydroxy group, and a cycloheptyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxycycloheptylcarbamate typically involves the reaction of cycloheptanone with tert-butyl carbamate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-hydroxycycloheptylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce cycloheptylamine derivatives .
Scientific Research Applications
Tert-butyl 3-hydroxycycloheptylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxycycloheptylcarbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that interact with biological pathways. These interactions can modulate various biochemical processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
- Tert-butyl 3-hydroxycyclohexylcarbamate
- Tert-butyl carbamate
- Tert-butyl N-hydroxycarbamate
Comparison: Tert-butyl 3-hydroxycycloheptylcarbamate is unique due to its seven-membered cycloheptyl ring, which imparts different steric and electronic properties compared to similar compounds with six-membered rings or linear structures. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Biological Activity
Tert-butyl 3-hydroxycycloheptylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanism of action, and relevant case studies of this compound, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a cycloheptyl ring along with a hydroxy group. This unique structure is critical for its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxy group can form hydrogen bonds, influencing the activity of various biological molecules. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to viral replication.
- Receptor Interaction : It can bind to receptors, modulating signaling pathways that affect cellular responses.
Summary of Biological Activities
Research indicates that this compound exhibits several biological activities:
Antiviral Activity
In a study focused on the compound's antiviral properties, it was demonstrated that this compound effectively inhibited the activity of hepatitis C virus NS3 serine protease. This inhibition was linked to the compound's structural features that allow for effective binding at the enzyme's active site.
Anticancer Activity
A notable case study examined the effects of this compound on neuroblastoma cells. The compound significantly reduced cell viability through apoptosis induction. The mechanism involved the downregulation of critical survival pathways, highlighting its potential as an anticancer agent.
Comparison with Similar Compounds
This compound can be compared with other carbamate derivatives to illustrate its unique properties and potential applications:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Tert-Butyl N-hydroxycarbamate | Lacks cycloheptyl ring | More soluble in polar solvents |
Tert-Butyl carbamate | No hydroxy group | Lower reactivity due to lack of functional groups |
Cycloheptyl carbamate | Contains cycloheptyl ring but no tert-butyl | Different reactivity profile |
Properties
IUPAC Name |
tert-butyl N-(3-hydroxycycloheptyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-9-6-4-5-7-10(14)8-9/h9-10,14H,4-8H2,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWLTSDYLCAHDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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